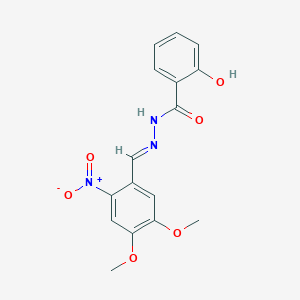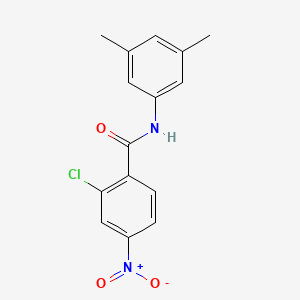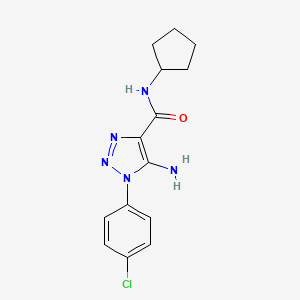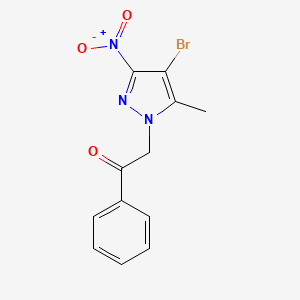
N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C16H15N3O6 and its molecular weight is 345.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.09608521 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Hydrazone compounds derived from benzohydrazides have been synthesized and characterized, showing moderate to high antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These compounds, including those similar to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, are stabilized by intermolecular hydrogen bonds and π···π stacking interactions, which could influence their antimicrobial efficacy (Lei et al., 2015).
Xanthine Oxidase Inhibitory Activity
Research on hydrazones, including those structurally related to this compound, has demonstrated xanthine oxidase inhibitory activities, which is significant in the treatment of conditions like gout. Docking simulations suggest these compounds bind effectively at the active site of xanthine oxidase, potentially offering a therapeutic mechanism (Han et al., 2022).
Photolabile Polymers for Materials Science
The o-nitrobenzyl group, a part of this compound, finds applications in the development of photolabile polymers. These materials can change properties upon irradiation, useful in creating photodegradable hydrogels, thin-film patterning, and bioconjugates. This versatility shows the compound's potential in polymer and materials science (Zhao et al., 2012).
Antioxidant Properties
Compounds synthesized from derivatives containing the dimethoxyphenol group, similar to this compound, have shown significant antioxidant properties. These findings could be relevant in designing molecules to combat oxidative stress-related diseases (Ali, 2015).
Synthesis and Characterization
The synthesis of this compound involves converting methylparaben to 4-hydroxybenzohydrazide, which is then reacted with substituted benzaldehydes. This process, along with antimicrobial activity assessment against Escherichia coli and Bacillus subtilis, illustrates the compound's practical synthesis route and biological relevance (Suzana et al., 2017).
Propriétés
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-24-14-7-10(12(19(22)23)8-15(14)25-2)9-17-18-16(21)11-5-3-4-6-13(11)20/h3-9,20H,1-2H3,(H,18,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFDAKPIDQIBQX-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)
![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)
![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522380.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)
![N-[3-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B5522388.png)
![1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B5522390.png)
